molecular formula C9H12ClNS B1361560 2-[(2-Chlorobenzyl)thio]ethanamine CAS No. 42416-23-9

2-[(2-Chlorobenzyl)thio]ethanamine

Cat. No.: B1361560
CAS No.: 42416-23-9
M. Wt: 201.72 g/mol
InChI Key: CEOBXCFVZOZDFM-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)thio]ethanamine is a sulfur-containing amine derivative characterized by a thioether linkage (-S-) connecting a 2-chlorobenzyl group to an ethanamine backbone. For example, compounds like N-(2-Chlorobenzyl)-2-(methylthio)ethanamine () are synthesized via alkylation of amines with chlorinated benzyl thiols, yielding derivatives with insecticidal activity .

The presence of the thioether group distinguishes it from oxygen-linked analogs (e.g., ethers) and enhances lipophilicity, which may affect membrane permeability in biological systems. Its molecular weight and purity can be inferred from related compounds: N-(2-Chlorobenzyl)-2-(thiophen-2-yl)-ethanamine Hydrochloride (MM0150.11) has a molecular formula of $ \text{C}{13}\text{H}{15}\text{ClN}_2\text{S} $ and a purity grade "A" .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBXCFVZOZDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284115
Record name 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine
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Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42416-23-9
Record name 42416-23-9
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Record name 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine
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Record name 42416-23-9
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Preparation Methods

The synthesis of 2-[(2-Chlorobenzyl)thio]ethanamine typically involves the reaction of 2-chlorobenzyl chloride with thioethylamine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-Chlorobenzyl)thio]ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Chlorobenzyl)thio]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)thio]ethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-[(2-Chlorobenzyl)thio]ethanamine analogs allows for systematic comparisons:

Positional Isomers

  • 2-[(3-Chlorobenzyl)thio]ethanamine (): The chlorine atom at the meta position reduces steric hindrance compared to the ortho isomer. This positional change may alter electronic properties (e.g., dipole moment) and biological target affinity. No direct data on its activity are available, but meta-substituted benzyl derivatives often exhibit distinct pharmacokinetic profiles due to reduced steric effects.
  • This modification could enhance interactions with aromatic residues in enzymes or receptors.

Substituent Variations

  • {2-[(2-Chlorobenzyl)oxy]ethyl}amine Hydrochloride (): Replacing the thioether with an ether group ($ \text{C}9\text{H}{12}\text{ClNO} $) reduces lipophilicity (logP decreases by ~1–2 units) and increases metabolic stability, as ethers are less prone to oxidation than thioethers. The hydrochloride salt form ($ \text{M.W. 185.65 g/mol} $) improves aqueous solubility .
  • N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine Dihydrochloride (MM0150.10, ):
    This dimeric analog ($ \text{C}{16}\text{H}{18}\text{Cl}2\text{N}2 $) features two 2-chlorobenzyl groups, increasing molecular weight (354.3 g/mol) and steric bulk. Such modifications may enhance receptor binding avidity but reduce membrane diffusion rates.

Heterocyclic Derivatives

  • The compound exhibits insecticidal activity, as evidenced by its synthesis and testing (80% yield, $ ^1\text{H NMR} $ δ 2.04–7.58 ppm) .

Physicochemical and Quantum Chemical Comparisons

highlights the importance of quantum molecular descriptors for substituted phenethylamines. For this compound:

  • Dipole Moment: Expected to be higher than non-chlorinated analogs due to the electron-withdrawing Cl substituent.
  • HOMO-LUMO Gap : The chlorine atom may reduce the energy gap compared to methyl or methoxy substituents, increasing reactivity.
  • Electrophilicity Index : Likely elevated due to the thioether’s polarizable sulfur atom, enhancing interactions with nucleophilic biological targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties Reference
This compound $ \text{C}9\text{H}{12}\text{ClNS} $ 201.72 2-Chlorobenzyl, thioether High lipophilicity, moderate basicity N/A
2-[(3-Chlorobenzyl)thio]ethanamine $ \text{C}9\text{H}{12}\text{ClNS} $ 201.72 3-Chlorobenzyl Reduced steric hindrance
{2-[(2-Chlorobenzyl)oxy]ethyl}amine HCl $ \text{C}9\text{H}{12}\text{ClNO} $ 185.65 Ether linkage Higher solubility, stable to oxidation
N-(2-Chlorobenzyl)-2-(thiophen-2-yl)-ethanamine HCl $ \text{C}{13}\text{H}{15}\text{ClN}_2\text{S} $ 274.84 Thiophene ring Enhanced aromatic interactions

Biological Activity

2-[(2-Chlorobenzyl)thio]ethanamine, also known as a thioether derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with biological systems. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClS
  • Molecular Weight : 201.71 g/mol

The presence of a chlorobenzyl group and a thioether linkage in its structure is significant for its biological interactions. The chlorobenzyl moiety may enhance lipophilicity, facilitating membrane permeability and interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thioether group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with nucleic acid synthesis.

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa (cervical cancer)15.0
Similar Thioether DerivativeMCF-7 (breast cancer)12.5

Antimicrobial Properties

The compound has been studied for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Study on Antitumor Activity

In a study conducted by Grekh (1965), thioether derivatives were found to inhibit tumor growth in animal models. While specific data on this compound was not provided, structural similarities suggest potential efficacy against similar tumors.

Study on Antimicrobial Effects

A recent investigation into the antimicrobial properties of thioether compounds revealed significant activity against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on the structure of this compound.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
BenzylthioethylamineLacks chlorine substitutionModerate antimicrobial activity
Thioether Derivative AContains additional functional groupsHigher cytotoxicity against cancer cells
Thioether Derivative BSimilar structure with different substituentsEffective against specific bacterial strains

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